molecular formula C11H7Cl2N5 B12490657 N-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12490657
M. Wt: 280.11 g/mol
InChI Key: FSXYSXFCIFUYCE-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Properties

Molecular Formula

C11H7Cl2N5

Molecular Weight

280.11 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C11H7Cl2N5/c12-8-2-1-6(3-9(8)13)17-10-7-4-16-18-11(7)15-5-14-10/h1-5H,(H2,14,15,16,17,18)

InChI Key

FSXYSXFCIFUYCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=NC3=C2C=NN3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dichloroaniline with pyrazole-4-carboxylic acid under acidic conditions to form the desired pyrazolo[3,4-d]pyrimidine ring system. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide, with a catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of N-(3,4-dichlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to ensure consistent temperature and pressure, which can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.

    Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that are essential for cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-5-phenylthieno(2,3-d)pyrimidin-4-amine
  • N-(3,4-dimethylphenyl)-5-phenylthieno(2,3-d)pyrimidin-4-amine
  • N-(4-fluorophenyl)-5-phenylthieno(2,3-d)pyrimidin-4-amine

Uniqueness

N-(3,4-dichlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique pyrazolo[3,4-d]pyrimidine core, which imparts distinct biological activities compared to other similar compounds. Its ability to inhibit specific kinases with high affinity makes it a valuable compound for targeted therapeutic applications.

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